molecular formula C19H21NO2 B2619363 1-Adamantyl(3-amino-1-benzofuran-2-YL)methanone CAS No. 872838-46-5

1-Adamantyl(3-amino-1-benzofuran-2-YL)methanone

Cat. No.: B2619363
CAS No.: 872838-46-5
M. Wt: 295.382
InChI Key: SOUNGHXPIAJOCF-UHFFFAOYSA-N
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Description

1-Adamantyl(3-amino-1-benzofuran-2-YL)methanone is a synthetic compound characterized by the presence of an adamantyl group attached to a benzofuran ring with an amino substituent.

Preparation Methods

The synthesis of 1-Adamantyl(3-amino-1-benzofuran-2-YL)methanone involves several steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran ring. The adamantyl group is then introduced through a series of reactions, including Friedel-Crafts acylation and subsequent functional group transformations .

Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of advanced catalytic systems and reaction conditions to streamline the process and reduce costs .

Chemical Reactions Analysis

1-Adamantyl(3-amino-1-benzofuran-2-YL)methanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Adamantyl(3-amino-1-benzofuran-2-YL)methanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Adamantyl(3-amino-1-benzofuran-2-YL)methanone involves its interaction with specific molecular targets and pathways. The compound’s adamantyl group provides stability and enhances its binding affinity to target proteins, while the benzofuran ring contributes to its biological activity. The amino group can form hydrogen bonds with target molecules, facilitating its interaction with enzymes and receptors .

Comparison with Similar Compounds

1-Adamantyl(3-amino-1-benzofuran-2-YL)methanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of these structural features, which contribute to its wide range of applications and potential as a versatile research tool .

Properties

IUPAC Name

1-adamantyl-(3-amino-1-benzofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c20-16-14-3-1-2-4-15(14)22-17(16)18(21)19-8-11-5-12(9-19)7-13(6-11)10-19/h1-4,11-13H,5-10,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUNGHXPIAJOCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)C4=C(C5=CC=CC=C5O4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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